molecular formula C8H5FS B1319160 4-Fluorobenzo[b]thiophene CAS No. 310466-38-7

4-Fluorobenzo[b]thiophene

Cat. No.: B1319160
CAS No.: 310466-38-7
M. Wt: 152.19 g/mol
InChI Key: AOIWFWNSLJDPSZ-UHFFFAOYSA-N
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Description

4-Fluorobenzo[b]thiophene is a heterocyclic compound that consists of a benzene ring fused to a thiophene ring with a fluorine atom attached at the fourth position of the benzene ring.

Scientific Research Applications

4-Fluorobenzo[b]thiophene has several scientific research applications:

Safety and Hazards

4-Fluorobenzo[b]thiophene is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Thiophene-based analogs, including 4-Fluorobenzo[b]thiophene, have been the focus of a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

Biochemical Analysis

Biochemical Properties

4-Fluorobenzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to act as a selective inhibitor of class II histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression . This interaction is crucial as it can influence the acetylation status of histones, thereby affecting chromatin structure and gene transcription. Additionally, this compound has shown potential as an agonist of sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes such as cell growth, survival, and migration .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving HDACs and S1P receptors. By inhibiting HDACs, this compound can lead to increased acetylation of histones, resulting in altered gene expression patterns . This can affect cellular metabolism, differentiation, and apoptosis. Furthermore, as an S1P receptor agonist, it can modulate cell migration and survival, impacting processes such as wound healing and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of HDACs involves binding to the active site of the enzyme, preventing the deacetylation of histones and other substrates . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, its agonistic action on S1P receptors involves binding to the receptor, activating downstream signaling pathways that regulate cell growth and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, particularly through its interaction with HDACs and S1P receptors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cell signaling and gene expression without significant toxicity . At higher doses, toxic or adverse effects have been reported, including disruptions in cellular metabolism and increased apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the nucleus, where it interacts with HDACs and influences gene expression . Additionally, its presence in the cytoplasm can affect signaling pathways involving S1P receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 4-fluorophenylacetylene with sulfur sources under specific conditions. Another method includes the reaction of 4-fluorobenzoyl chloride with thiourea, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[b]thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

    Benzo[b]thiophene: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluorobenzo[b]thiophene: Fluorine atom at the second position, leading to variations in reactivity and applications.

    3-Fluorobenzo[b]thiophene:

Uniqueness: 4-Fluorobenzo[b]thiophene is unique due to the specific positioning of the fluorine atom, which influences its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

4-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIWFWNSLJDPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597944
Record name 4-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310466-38-7
Record name 4-Fluorobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310466-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzo[b]thiophene-2-carboxylic acid (200 mg, 1.019 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.457 mL, 3.06 mmol) in DMA (1 mL) was heated at 200° C. for 1 hour. The reaction mixture was allowed to cool and was poured into water (100 mL). The product was extracted with hexane (2×20 mL) and washed with 1N HCl (100 mL) and 1N NaOH (50 mL). The organic layers were combined, dried over Na2SO4 and the solvent was removed in vacuo to give the title compound as a yellow oil, which was used without further purification.
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200 mg
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100 mL
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Synthesis routes and methods II

Procedure details

4-Fluorobenzo[b]thiophene was prepared starting from methyl thioglycolate and 2,6-difluorobenzaldehyde and then following a similar procedure to that given for 4-bromobenzo[b]thiophene in Example 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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